molecular formula C27H24F2N4O3 B2803785 Methyl 3-(4-fluorobenzyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251569-34-2

Methyl 3-(4-fluorobenzyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2803785
CAS No.: 1251569-34-2
M. Wt: 490.511
InChI Key: HFKMTRAZPLLOHF-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorobenzyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by:

  • A 4-(2-fluorophenyl)piperazinyl moiety at position 2, a structural feature common in bioactive compounds targeting neurological or enzymatic pathways.
  • A methyl ester at position 7, which may enhance membrane permeability compared to carboxylic acid analogs.

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3/c1-36-26(35)19-8-11-21-23(16-19)30-27(33(25(21)34)17-18-6-9-20(28)10-7-18)32-14-12-31(13-15-32)24-5-3-2-4-22(24)29/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKMTRAZPLLOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorobenzyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Addition of fluorobenzyl and fluorophenyl groups: These groups can be added through Friedel-Crafts alkylation or acylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorobenzyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anticancer, antiviral, or antibacterial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural variations among quinazoline/quinoline derivatives are summarized below:

Compound Position 2 Substituent Position 3 Substituent Position 7 Group Molecular Weight (g/mol) Synthesis Method Key Features
Target Compound 4-(2-Fluorophenyl)piperazinyl 4-Fluorobenzyl Methyl ester Not reported Likely triphosgene-mediated coupling Dual fluorination enhances lipophilicity
Compound 33 () 4-(Trifluoromethyl)benzylthio N/A Carboxylic acid 381.0521 Method B with benzyl bromide Thioether linkage; trifluoromethyl group increases electronegativity
Compound 5a–m () Aroyl/benzenesulfonyl piperazinyl N/A Quinolinecarboxylic acid Not reported Triethylamine + aroyl halide Variable sulfonyl/benzoyl groups modulate enzyme inhibition
3-(4-Chlorobenzyl)-... () 4-Fluorobenzyl (amide) 4-Chlorobenzyl Carboxamide Not reported Not specified Chlorine vs. fluorine alters lipophilicity and steric bulk

Key Observations:

  • Fluorination Strategy: The target compound’s 4-fluorobenzyl and 2-fluorophenyl groups may improve metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., chlorobenzyl in ) .
  • Piperazine vs. Thioether : Piperazinyl groups (target, ) enhance hydrogen-bonding capacity, while thioethers (Compound 33) may confer redox sensitivity .
  • Ester vs. Carboxamide : Methyl esters (target) are often prodrugs, hydrolyzing in vivo to carboxylic acids, whereas carboxamides () exhibit greater hydrolytic stability .

Physicochemical and Pharmacological Implications

  • Enzyme Inhibition : Piperazinyl groups in analogs target soluble epoxide hydrolase (sEH) and microbial enzymes, suggesting the target compound may share similar mechanisms .
  • Metabolic Stability : The methyl ester in the target compound may undergo hepatic hydrolysis, whereas carboxamides () resist first-pass metabolism .

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